4-{[(4-Fluorophenyl)carbamoyl]amino}benzenesulfonamide, also known as SLC-0111 or SLC-0111, is a small molecule inhibitor of carbonic anhydrases (CAs), specifically CA IX and CA XII. [, ] These CA isoforms are transmembrane enzymes overexpressed in hypoxic tumors, where they contribute to tumor progression, treatment resistance, and poor prognosis. [] SLC-0111 is a ureido-substituted benzenesulfonamide derivative, a chemical class known for its CA inhibitory activity. [, ] The compound has shown promising anti-tumor activity in preclinical studies and has progressed to Phase Ib/II clinical trials. [, ]
U-104 is primarily sourced from synthetic processes involving the reaction of specific precursors. It is classified as an organic compound due to its carbon-based structure and is categorized under the United Nations classification system for hazardous materials, which assesses its potential risks and environmental impacts. The classification helps in determining the handling and transportation requirements for this compound.
The synthesis of U-104 typically involves several steps:
Technical details regarding the reaction mechanisms often involve nucleophilic attacks and condensation reactions typical in organic synthesis.
U-104 has a distinctive molecular structure characterized by its imidazoline ring fused with a phenyl group. The molecular formula for U-104 is , indicating it contains 11 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms.
Key structural data includes:
U-104 can participate in various chemical reactions due to its functional groups:
The technical details of these reactions often involve mechanistic studies that elucidate the pathways taken during transformations.
The mechanism of action for U-104 is particularly relevant in pharmacological contexts where it may exhibit biological activity. Its action typically involves:
Data supporting these mechanisms often come from biochemical assays and molecular docking studies that analyze binding affinities and interaction dynamics.
U-104 exhibits several notable physical and chemical properties:
Relevant data on these properties can be crucial for applications in formulations where stability and solubility are key factors.
U-104 has potential applications across various scientific domains:
The ongoing research into U-104 highlights its versatility and importance across multiple fields of science, making it a compound of significant interest for future studies.
Carbonic anhydrases (CAs) are zinc metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate (HCO₃⁻) and protons (H⁺). Among the 16 human α-CA isoforms, CA IX and CA XII are transmembrane enzymes overexpressed in hypoxic tumors but restricted in normal tissues. Their catalytic activity (CO₂ + H₂O ⇋ HCO₃⁻ + H⁺) is pivotal for maintaining alkaline intracellular pH (pHi ≈ 7.4) while acidifying the extracellular tumor microenvironment (TME) to pH ~6.5–6.8. This acidification occurs via three interconnected mechanisms [1] [4]:
Table 1: Functional Properties of Tumor-Associated CA Isoforms
Property | CA IX | CA XII |
---|---|---|
Induction Mechanism | HIF-1α under hypoxia | Moderate hypoxia; glucocorticoids |
Catalytic Activity (kcat) | High at acidic pH (pH 6.5) | Moderate, pH-independent |
TME Role | Primary acidification driver | pH stabilization at invasion front |
Expression in Tumors | 80% clear cell RCC; TNBC; glioblastoma | AML; breast; colon cancers |
Inhibition Sensitivity | Nanomolar (selective inhibitors) | Nanomolar (selective inhibitors) |
The acidic TME remodels the extracellular matrix (ECM), activates proteases (e.g., MMPs, cathepsins), and suppresses immune cell function, collectively promoting invasion, metastasis, and therapeutic resistance [1] [9].
Hypoxia-inducible factor-1α (HIF-1α) stabilization—resulting from oxygen deprivation or VHL mutations—upregulates CA IX transcription via hypoxia-response elements (HREs) in its promoter. CA XII induction is more variable, involving hypoxia and glucocorticoid signaling [1] [9]. The oncogenic roles of CA IX/XII extend beyond pH control:
Clinical validation comes from tissue microarray (TMA) analyses showing CA IX overexpression in 50% of ductal carcinoma in situ (DCIS) and 38% of invasive breast cancers, correlating with triple-negative status, metastasis, and poor prognosis [9]. Dual CA IX/XII inhibition synergizes with chemotherapy by reversing TME acidification, as demonstrated in AML models where inhibitor FC531 enhanced cell death under hypoxia [4].
Early CA inhibitors (e.g., acetazolamide) targeted ubiquitous isoforms (CA I/II), causing off-target effects (e.g., metabolic acidosis). Ureido-substituted benzenesulfonamides (USBs) emerged as a scaffold enabling isoform selectivity. U-104 (also known as SLC-0111 analog) was optimized from USB libraries to enhance CA IX/XII binding via [2] [5] [7]:
Table 2: Evolution of Ureido-Sulfonamide CA Inhibitors
Compound | Key Structural Features | CA IX Ki (nM) | CA XII Ki (nM) | Selectivity vs CA II |
---|---|---|---|---|
SLC-0111 | 4-Ureido-benzenesulfonamide | 45 | 4.5 | 30-fold |
U-104 | 4-(4-Fluorophenylureido)-benzenesulfonamide | 8.2 | 12.1 | >100-fold |
FC531 | Dual CA IX/XII inhibitor (undisclosed) | ~10 | ~10 | High |
Toggle Detailed Kinetics Data
U-104’s efficacy was validated in 3D spheroid and ex vivo explant models. In breast cancer spheroids, U-104 (30 μM) reduced invasion into collagen matrices by 70–90%, comparable to antibodies against CA IX [9]. Unlike earlier inhibitors (e.g., coumarins), U-104 maintains potency in acidic conditions (pH 6.8), critical for targeting hypoxic TME [5] [7]. Current research explores U-104 in dual-targeting conjugates (e.g., antibody-drug conjugates) to further enhance tumor specificity [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7